Product packaging for S-Methylpenicillamine(Cat. No.:CAS No. 34297-28-4)

S-Methylpenicillamine

Cat. No.: B1608886
CAS No.: 34297-28-4
M. Wt: 163.24 g/mol
InChI Key: XSMLYGQTOGLZDA-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure within Amino Acid Derivatives

S-Methylpenicillamine, chemically known as 3-(methylthio)-D-valine, is a derivative of the amino acid valine. nih.govcaymanchem.com As an amino acid derivative, its structure features a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a distinctive side chain. wikipedia.org What characterizes this compound is its sulfur-containing side chain, specifically a gem-dimethyl group (two methyl groups attached to the same carbon) and a methylthioether group (-S-CH3). caymanchem.com This structure is closely related to its parent compound, penicillamine (B1679230), which possesses a sulfhydryl (-SH) group instead of the methylthioether group. wikipedia.orgdrugbank.com The methylation of this sulfhydryl group gives rise to this compound. researchgate.net

Table 1: Chemical and Physical Properties of S-Methyl-D-penicillamine

Property Value Source
Chemical Name 3-(methylthio)-D-valine nih.govcaymanchem.com
Molecular Formula C₆H₁₃NO₂S caymanchem.com
Molecular Weight 163.2 g/mol caymanchem.com
CAS Number 29913-84-6 caymanchem.com

| Parent Compound | D-Penicillamine | caymanchem.com |

Historical Perspectives on its Discovery and Initial Characterization as a Metabolite

The first isolation and characterization of S-methyl-D-penicillamine were reported in 1976 in studies focusing on the metabolism of D-penicillamine in patients with cystinuria and rheumatoid arthritis. nih.gov This discovery was a significant step in understanding the metabolic fate of D-penicillamine, a drug used in the treatment of these conditions. nih.gov Subsequent research further solidified its identity as a key metabolite. Studies have shown that S-Methyl-D-penicillamine is formed in vivo through the action of the enzyme thiol methyltransferase, which catalyzes the transfer of a methyl group to the sulfhydryl moiety of D-penicillamine. caymanchem.com This metabolic pathway has been observed in various contexts, including in patients with neurodegenerative diseases such as Parkinson's disease and Motor Neurone Disease, where altered levels of S-methyl-D-penicillamine have been noted. nih.gov

Significance of this compound as a Subject of Fundamental Biochemical and Organic Chemistry Research

The significance of this compound in biochemical research primarily stems from its role in the metabolism of D-penicillamine. researchgate.netnih.gov Studying its formation and excretion provides valuable information about enzymatic processes, specifically S-methylation, and how the body processes xenobiotics containing sulfhydryl groups. caymanchem.comnih.gov Research has demonstrated a correlation between in vitro S-methylation activity in red blood cell membranes and the in vivo production of S-methyl-D-penicillamine, highlighting its utility as a biomarker for certain metabolic pathways. nih.gov

In the field of organic chemistry, this compound and its parent compound have been subjects of synthetic studies. ugent.bepsu.eduwits.ac.za For instance, research has been conducted on the conversion of D-penicillamine into DL-α-methylpenicillamine, a structurally related compound, which involves manipulations of the functional groups present in the parent molecule. psu.edu These synthetic explorations contribute to the broader understanding of chemical transformations involving amino acids and their derivatives. ugent.bewits.ac.za

Table 2: Key Research Findings on this compound

Research Area Key Finding Source
Biochemical Metabolism Identified as a major metabolite of D-penicillamine, formed via S-methylation by thiol methyltransferase. caymanchem.comresearchgate.netnih.gov
Clinical Research Elevated levels observed in the urine of patients with Parkinson's and Motor Neurone Disease following D-penicillamine administration. nih.gov
In Vitro Studies Formation demonstrated in isolated human red blood cell membranes. caymanchem.com

| Organic Synthesis | The synthesis of related compounds like DL-α-methylpenicillamine has been achieved starting from D-penicillamine. | psu.edu |

Stereochemical Considerations and Isomeric Forms of Research Interest

Stereochemistry is a critical aspect of penicillamine and its derivatives. wikipedia.org Penicillamine exists as two enantiomers: D-penicillamine and L-penicillamine. wikipedia.orgdrugbank.com The D-isomer is the therapeutically active form, while the L-isomer is toxic due to its interference with vitamin B6 metabolism. wikipedia.orgdrugbank.com Consequently, the primary focus of metabolic and clinical research has been on S-methyl-D-penicillamine , the metabolite of the therapeutic isomer. nih.govcaymanchem.comresearchgate.netnih.govnih.gov

While the D-isomer is the most studied, the existence of S-methyl-L-penicillamine is theoretically possible if L-penicillamine were to be administered and metabolized. However, due to the toxicity of the L-penicillamine precursor, its S-methylated metabolite is not a subject of significant research interest. wikipedia.org

Research has also explored the synthesis of the racemic mixture (DL-S-Methylpenicillamine) . psu.edu The synthesis of DL-α-methylpenicillamine from D-penicillamine, for example, results in a racemic product, indicating that the synthetic process can lead to a loss of stereochemical integrity at the α-carbon. psu.edu The study of racemic mixtures is important in synthetic chemistry to understand reaction mechanisms and develop stereoselective synthetic routes. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B1608886 S-Methylpenicillamine CAS No. 34297-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methyl-3-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLYGQTOGLZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34297-28-4
Record name DL-S-Methylpenicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034297284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic Methodologies and Chemical Derivatization of S Methylpenicillamine

Novel Synthetic Pathways for S-Methylpenicillamine Production

The production of this compound can be approached through multi-step organic synthesis, often starting from its precursor, D-penicillamine. Stereoselective methods are crucial to obtain the desired enantiomer, and the use of small-ring heterocycles can facilitate key transformations.

Multi-step Organic Synthesis Strategies

The industrial synthesis of D-penicillamine, a key precursor for this compound, can be achieved through various routes, including the Asinger reaction, which is a multicomponent reaction that forms 3-thiazolines. scielo.br A common industrial process involves the reaction of isobutyraldehyde with sulfur and ammonia to produce 2-isopropyl-5,5-dimethyl-Δ3-thiazoline. chemicalbook.com This intermediate is then reacted with hydrogen cyanide, followed by hydrolysis to yield DL-penicillamine, which is subsequently resolved to obtain the desired D-enantiomer. chemicalbook.com

A total synthesis approach for D-penicillamine has also been patented, starting from the readily available and optically pure L-serine ester derivatives. This multi-step process involves:

Grignard reaction of an L-serine ester derivative with a methyl Grignard reagent.

Oxidation of the resulting alcohol.

Sulfonylation of the hydroxyl group.

Thioesterification.

Hydrolysis to yield D-penicillamine. google.com

Once D-penicillamine is obtained, the final step to produce this compound is the S-methylation of the thiol group. This can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base. While this reaction is generally straightforward for thiols, specific conditions would need to be optimized for D-penicillamine to ensure high yield and purity without affecting other functional groups.

Stereoselective Synthesis Approaches

Stereoselectivity is a critical aspect of the synthesis of penicillamine (B1679230) derivatives, as the different enantiomers can have vastly different biological activities. In the context of synthesizing derivatives of D-penicillamine, diastereoselective reactions are often employed.

One notable approach involves the diastereoselective synthesis of tricyclic derivatives from D-penicillamine and an achiral dialdehyde. scielo.br This one-pot procedure leads to the formation of a thiazolidine-ring fused system with a high degree of stereocontrol. The reaction proceeds under mild conditions, and the stereochemistry of the newly formed chiral centers is dictated by the stereochemistry of the starting D-penicillamine. scielo.br

While this method produces a derivative and not this compound directly, it exemplifies a key strategy for controlling stereochemistry in molecules of this class. The principles of this diastereoselective cyclization could potentially be adapted to synthetic routes targeting this compound with specific stereochemical configurations.

Utilization of Small-Ring Heterocycles in Synthetic Routes

Small-ring heterocycles, such as thiazolidines, are valuable intermediates in the synthesis of penicillamine and its derivatives. The formation of a thiazolidine ring is a key step in many synthetic strategies. scielo.br For instance, the condensation of D-penicillamine with various aromatic aldehydes leads to the formation of thiazolidine-4-carboxylic acid derivatives. uobasrah.edu.iqannalsofrscb.ro This reaction proceeds in a single step with high yields and purities. uobasrah.edu.iqannalsofrscb.ro

The thiazolidine ring serves as a protective group for both the amine and thiol functionalities of penicillamine, allowing for selective modifications at other parts of the molecule. The subsequent ring-opening of the thiazolidine can then regenerate the free amine and thiol groups. This strategy is particularly useful in multi-step syntheses where the reactivity of these functional groups needs to be temporarily masked. The diastereoselective synthesis of tricyclic systems mentioned previously also relies on the formation and subsequent intramolecular cyclization involving a thiazolidine intermediate. scielo.br

Chemical Modification and Analog Design for Structure-Activity Relationship Studies

The chemical modification of this compound at its key functional groups—the amino, carboxyl, and thioether moieties—is essential for exploring structure-activity relationships (SAR) and developing new analogs with improved pharmacological profiles.

Synthesis of N-Substituted Derivatives

The synthesis of N-acetyl-S-methyl-l-cysteine can be achieved using standard peptide synthesis chemistry. nih.gov The following table summarizes the characterization of an N-acylated S-methylated amino acid derivative, N-benzoyl-S-methyl-l-cysteine, which can be considered a model for N-substituted this compound.

CompoundMolecular FormulaYield (%)Purity (%)1H NMR (400 MHz, d6-DMSO) δ (ppm)13C NMR (101 MHz, DMSO) δ (ppm)HRMS (ES+) m/z
N-Benzoyl-S-methyl-l-cysteineC11H13NO3S81957.95 (d, 1H, NH), 7.84–7.72 (m, 2H, Ar–H), 7.58–7.38 (m, 3H, Ar–H), 4.10 (dd, 1H, CH), 2.98 (ddd, 2H, CH2), 2.01 (s, 3H, CH3)173.11, 165.60, 135.50, 131.43, 128.83, 127.35, 54.57, 37.34, 15.99240.0604 (found), 240.0616 (calcd for M + H)
Data for N-benzoyl-S-methyl-l-cysteine is presented as an illustrative example of an N-acylated S-methylated amino acid. nih.gov

Derivatization at the Carboxyl and Thioether Moieties

The carboxyl and thioether groups of this compound offer further opportunities for chemical modification to modulate its physicochemical and pharmacological properties.

Carboxyl Group Derivatization: Esterification of the carboxylic acid group is a common modification. A patented method for the esterification of penicillamine involves reacting it with an anhydrous alcohol (such as methanol, ethanol, or benzyl alcohol) saturated with anhydrous hydrogen chloride. The solution is heated under reflux to form the corresponding ester hydrochloride. google.com This method can be directly applied to this compound to generate a variety of esters. For example, the reaction with methanol would yield this compound methyl ester.

Thioether Moiety Derivatization: The thioether group in this compound is generally less reactive than a free thiol. However, it can undergo oxidation to form the corresponding sulfoxide and sulfone. These oxidations can be achieved using various oxidizing agents. For instance, the reaction of S-methyl-cysteine derivatives with hydroxyl radicals can lead to the formation of sulfoxides. mdpi.com The oxidation state of the sulfur atom can significantly influence the molecule's polarity and its ability to interact with biological targets. Furthermore, the thioether can be a target for alkylation to form sulfonium ions, which can introduce a positive charge and alter the molecule's reactivity and binding properties. escholarship.org

Development of Prodrug and Masked Thiol Analogs for Biochemical Probes

The development of prodrugs and masked thiol analogs of this compound is a strategic approach to enhance its therapeutic potential and to create tools for biochemical investigation. Prodrugs are inactive derivatives that convert to the active parent drug within the body, a strategy often employed to overcome limitations in solubility, stability, or targeted delivery. For this compound, which contains a protected thiol group, derivatization can modulate its physicochemical properties.

One common prodrug strategy involves the esterification of the carboxylic acid group. For the related compound D-penicillamine, esterification with various alcohols (methyl, hexyl, or benzyl) has been shown to convert the hydrophilic drug into more lipophilic derivatives. nih.gov This increased lipophilicity can alter the drug's absorption, distribution, and release characteristics. nih.gov For instance, these lipophilic esters, which are often prepared as water-soluble hydrochlorides, can form an oily substance upon neutralization in the body, allowing for a slower release from hydrogel polymers compared to the parent drug. nih.gov A similar approach could be applied to this compound to control its release profile and improve its pharmacokinetic properties.

Table 1: Potential Prodrug Strategies for this compound

Prodrug Strategy Target Functional Group Potential Advantage Analogous Example
Esterification Carboxylic Acid Increased lipophilicity, sustained release D-penicillamine hexyl ester nih.gov
Amide Formation Carboxylic Acid Altered solubility and metabolic stability Various amino acid prodrugs

Masking the thiol group is a critical strategy for developing biochemical probes or for protecting the thiol from oxidation. In this compound, the thiol is already masked by a methyl group. However, for creating activatable probes, other masking groups could be employed that are cleaved under specific biological conditions (e.g., by specific enzymes or changes in redox potential). Thioamides, thioureas, and thiocarbamates are examples of stable, sulfur-based groups that can act as metal-binding pharmacophores, effectively masking thiol reactivity until they reach their target, such as a metalloenzyme. rsc.org

Biochemical probes derived from this compound could be used to study the interactions of low molecular weight thiols in biological systems. nih.govnih.gov For example, by attaching a fluorescent reporter or a reactive group to the molecule, researchers could track its distribution, metabolism, and interaction with cellular components. The inherent properties of the penicillamine scaffold, such as its ability to chelate metals, could be leveraged in the design of probes for studying metal-dependent biological processes. mdpi.com

Enzymatic and Biosynthetic Pathway Engineering for this compound

Biocatalytic Approaches for Synthesis and Modification

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing complex molecules like this compound with high stereoselectivity. Enzymes can catalyze specific reactions under mild conditions, reducing the need for harsh reagents and protecting groups.

For the synthesis of this compound, several biocatalytic strategies can be envisioned. The synthesis of unnatural or non-proteinogenic amino acids is an area where biocatalysis has been successfully applied. symeres.comnih.gov Enzymes such as aminotransferases, decarboxylases, and aldolases are key tools in this field. For instance, engineered enzymes have been used to perform selective C-C bond formations to create γ-hydroxy amino acids. nih.gov A potential biocatalytic route to this compound could involve the enzymatic methylation of the thiol group of penicillamine. While specific enzymes for this direct transformation on penicillamine are not well-documented, S-adenosylmethionine (SAM)-dependent methyltransferases are known to methylate a wide variety of substrates and could be engineered for this purpose.

Another approach is the enzymatic resolution of a racemic mixture of this compound precursors. Aminopeptidases or amidases can selectively hydrolyze one enantiomer of an amino acid amide, allowing for the separation of the desired L- or D-amino acid. symeres.com This method is highly stereospecific and can yield products with high optical purity. symeres.com

Table 2: Potential Biocatalytic Reactions for this compound Synthesis

Enzyme Class Reaction Type Potential Application
Methyltransferases S-methylation Direct methylation of penicillamine's thiol group.
Aminopeptidases/Amidases Enantioselective Hydrolysis Resolution of racemic this compound amides. symeres.com
Nitrene Transferases C-H Amination Direct synthesis of α-amino esters, precursors to amino acids. nih.gov

Modification of this compound using biocatalysis could also be explored to generate novel derivatives. For example, enzymes could be used to attach other functional groups to the molecule, potentially altering its biological activity.

Engineered Microbial Systems for Potential Biosynthesis

Metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae presents a promising avenue for the sustainable and scalable production of non-proteinogenic amino acids such as this compound. sciencedaily.comfrontiersin.org This approach involves introducing and optimizing biosynthetic pathways within a microbial host to convert simple carbon sources, like glucose, into the desired product.

While a natural biosynthetic pathway for penicillamine is not well-established in common industrial microbes, pathways for related amino acids such as valine and cysteine could serve as starting points for engineering. The biosynthesis of penicillamine likely involves the transfer of a dimethylallyl group to a cysteine-like precursor. An engineered pathway could be constructed by combining genes from different organisms that encode the necessary enzymatic activities.

The key steps in engineering a microbial system for this compound production would include:

Pathway Design and Assembly: Identifying and assembling the necessary genes for the conversion of a central metabolite into this compound. This may involve enzymes for sulfur incorporation, branching of the carbon skeleton, and the final S-methylation step.

Host Strain Optimization: Modifying the host organism's metabolism to increase the flux of precursors towards the engineered pathway. This often involves deleting competing pathways and overexpressing rate-limiting enzymes in the desired pathway. nih.gov

Recent advances in synthetic biology have enabled the production of various complex molecules in engineered microbes. For example, researchers have successfully engineered E. coli to produce the non-standard amino acid para-nitro-L-phenylalanine. sciencedaily.comtechnologynetworks.com Similarly, pathways for other complex natural products have been successfully engineered, demonstrating the feasibility of this approach. manchester.ac.uk The development of an engineered microbial system for this compound would provide a cost-effective and environmentally friendly manufacturing process.

Biochemical Interactions and Mechanistic Elucidation of S Methylpenicillamine

Investigation of Metabolic Formation Pathways

The biotransformation of the thiol-containing compound penicillamine (B1679230) includes the formation of S-Methylpenicillamine through enzymatic processes. This metabolic pathway is crucial for understanding the compound's disposition and potential biological activities. The formation primarily involves S-methylation, a common reaction for many thiol compounds.

The S-methylation of xenobiotic and endogenous compounds containing thiol (-SH) groups is a recognized metabolic pathway that can alter their biological activity and toxicity. researcher.lifebiorxiv.org This process is primarily catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs). researcher.liferesearchgate.net These enzymes facilitate the transfer of a methyl group from the cofactor SAM to the sulfur atom of a thiol-containing substrate, a process known as S-methylation. biorxiv.org

Historically, this activity was attributed to a membrane-associated enzyme called thiol methyltransferase (TMT). researcher.lifebiorxiv.org TMT activity demonstrates broad substrate specificity, methylating various aliphatic and phenolic thiols, including the active metabolites of several clinically relevant drugs like captopril (B1668294) and clopidogrel. researcher.liferesearchgate.net In humans, two principal enzymes exhibit S-methyltransferase activity: thiopurine methyltransferase (TPMT), which specifically methylates thiopurines, and the more general TMT. biorxiv.org The methylation of alkyl thiols is considered a biotransformation pathway that reduces the reactivity and potential toxicity of the thiol group. researchgate.net

In vitro studies using various biological preparations have been instrumental in characterizing the enzymes responsible for the S-methylation of penicillamine. Research using human red blood cell (RBC) membranes demonstrated that these membranes can catalyze the S-methylation of both D- and L-penicillamine. nih.gov The enzyme responsible, identified as a thiol methyltransferase, showed different efficiencies for the two stereoisomers. While the Michaelis-Menten constants (Kₘ) were similar for both forms, the maximum reaction velocity (Vₘₐₓ) for L-penicillamine was over 2.5 times greater than that for D-penicillamine, indicating a more rapid methylation of the L-isomer. nih.gov Further analysis in RBC membranes from 19 individuals showed a very high correlation (r > 0.98) between the methylation rates of D-penicillamine, L-penicillamine, and another thiol, 2-mercaptoethanol, suggesting a single enzyme or a group of co-regulated enzymes is responsible for these reactions. nih.gov

Table 1: Kinetic Parameters for the S-Methylation of Penicillamine Isomers by Human Erythrocyte Membrane Thiol Methyltransferase This interactive table summarizes the kinetic data from in vitro studies on penicillamine methylation.

Substrate Apparent Kₘ (mM) Vₘₐₓ (nmol/hr/mg protein)
D-Penicillamine 7.53 Value not explicitly stated, but 2.5x lower than L-Penicillamine
L-Penicillamine 7.27 Value not explicitly stated, but 2.5x higher than D-Penicillamine

Data sourced from a study on human red blood cell membranes. nih.gov

More recent proteomic and genetic studies have identified specific enzymes responsible for TMT activity. Methyltransferase-like protein 7B (METTL7B), a microsomal protein, has been shown to catalyze the SAM-dependent methylation of various alkyl thiols, including L-penicillamine. researchgate.net This finding provides a specific molecular identity for the previously described TMT activity. biorxiv.orgresearchgate.net Studies correlating in vivo metabolite formation with in vitro enzyme activity have further solidified these findings. For instance, a high correlation was found between the in vivo urinary excretion of S-methyl-D-penicillamine and the in vitro S-methylation activity in red blood cell membranes from the same individuals. nih.gov

Isotopic labeling is a powerful technique used to trace the metabolic journey of compounds within a biological system. Stable heavy isotopes of elements like hydrogen (deuterium) are incorporated into drug molecules, which can then be used as tracers for quantification during metabolic profiling. libretexts.org Deuterium-labeled versions of penicillamine, such as Penicillamine-d3 and D-Penicillamine-d6, have been synthesized for this purpose. libretexts.orgpharmaguideline.com These labeled compounds allow researchers to follow the pathways of penicillamine metabolism, including its conversion to this compound, N-acetyl-D-penicillamine, and various disulfides. researchgate.netmgcub.ac.in

In addition to stable isotopes, radioactive isotopes have also been employed. Studies have used Technetium-99m (⁹⁹ᵐTc) to label cysteine and its derivatives, including penicillamine, to characterize their biological distribution and excretion patterns in animal models. libretexts.org Furthermore, experiments utilizing precursors labeled with Carbon-14 (¹⁴C) have been fundamental in elucidating the origins of methyl groups in methylation reactions, such as the transfer from serine or formate (B1220265) via a methyl-tetrahydrofolate intermediate in certain biological systems. nih.gov Such studies confirm that S-methylation is a significant metabolic route for penicillamine. nih.govresearchgate.net

Mechanistic Studies of Enzymatic Activity Modulation

The interaction of this compound with various enzyme systems is a critical area of investigation for understanding its broader biochemical role. This involves determining if the compound acts as an inhibitor, activator, or has no effect on specific enzymes.

Based on available scientific literature from the conducted searches, there is a lack of specific studies investigating the direct impact of this compound on the activity of particular enzyme systems in vitro. While the S-methylation of parent thiol drugs is known to alter their pharmacological activity, the specific modulatory effects of the resulting S-methylated metabolite itself are not detailed in the provided sources. researcher.lifebiorxiv.org Research has focused extensively on the formation of this compound from its precursor, penicillamine, rather than on the subsequent actions of this compound as an enzymatic modulator.

Consistent with the lack of data on its general impact on enzyme systems, no specific enzyme kinetic analyses for this compound as an inhibitor or activator were found in the performed literature search. Determining kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) requires dedicated in vitro enzyme assays where this compound is tested against a specific enzyme. libretexts.orgnih.gov Such data is essential for characterizing the potency and mechanism of any potential enzyme modulation (e.g., competitive, non-competitive, or allosteric inhibition). teachmephysiology.com At present, this information for this compound does not appear to be available in the reviewed literature.

Substrate Specificity Profiling in Enzyme-Mediated Reactions

This compound is a known metabolite of the chelating agent D-penicillamine. caymanchem.com Its formation is catalyzed by the enzyme thiol methyltransferase, which is present in the membrane fraction of human red blood cells. caymanchem.comglpbio.cn This enzyme facilitates the S-methylation of thiol-containing compounds.

Research into the substrate specificity of human erythrocyte membrane thiol methyltransferase has provided insights into its kinetic behavior with different stereoisomers of penicillamine. The enzyme demonstrates a notable stereoselectivity. Kinetic studies have determined the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) for both D-penicillamine and L-penicillamine. For D-penicillamine, the apparent Kₘ was found to be 180 µM with a Vₘₐₓ of 1.79 nmol/hr/mg of protein. In contrast, its stereoisomer, L-penicillamine, exhibited a significantly lower Kₘ of 21 µM and a Vₘₐₓ of 2.12 nmol/hr/mg of protein. nih.gov This suggests that while both isomers are substrates for the enzyme, L-penicillamine has a higher affinity for the enzyme's active site.

SubstrateApparent Kₘ (µM)Vₘₐₓ (nmol/hr/mg protein)Source
D-Penicillamine1801.79 nih.gov
L-Penicillamine212.12 nih.gov

Ligand Binding Characterization with Biomolecular Targets

The characterization of this compound as a ligand that binds to specific biomolecular targets is not extensively documented in the available scientific literature. The following sections address the specific parameters of its binding characteristics.

Equilibrium Ligand Binding Assays for Affinity Determination

There are no available research findings that report the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for this compound with any specific biomolecular target.

Kinetic Analysis of Ligand-Biomolecule Interactions

Detailed kinetic analyses, including the determination of association (ka) and dissociation (kd) rate constants for the interaction of this compound with biomolecular targets, have not been reported in the scientific literature.

Thermodynamic Characterization of Binding Events (e.g., Enthalpy-Entropy Compensation, Heat Capacity Changes)

The thermodynamic profile of this compound binding to any biomolecular target, including parameters such as changes in enthalpy (ΔH), entropy (ΔS), or heat capacity (ΔCp), has not been characterized in published studies.

Identification and Mapping of Specific Binding Sites on Target Biomolecules

There are no structural biology studies, such as X-ray crystallography or NMR, that have identified or mapped the specific binding site of this compound on a target biomolecule.

Assessment of Binding Stoichiometry

The binding stoichiometry, which defines the ratio of this compound molecules to a target biomolecule in a complex, has not been determined in the available literature.

Non-Enzymatic Biochemical Reactions and Pathways

The non-enzymatic interactions of this compound are fundamentally dictated by its chemical structure. As a derivative of penicillamine, its biochemical behavior is significantly altered by the methylation of the sulfhydryl group. This modification is critical in determining its participation, or lack thereof, in key biochemical reactions typical of free thiols.

Thiol-disulfide interchange is a crucial non-enzymatic reaction for many biological processes, including protein folding and the regulation of protein function. ub.eduwikipedia.org The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''). wikipedia.org This results in the cleavage of the original disulfide bond and the formation of a new, mixed disulfide (R-S-S-R''). ub.edu This process requires the presence of a reactive thiol group that can be deprotonated to a potent thiolate nucleophile. nih.gov

The chemical structure of this compound, however, precludes its participation in classical thiol-disulfide interchange reactions. The sulfhydryl (-SH) group, which is the reactive moiety in this type of exchange, is blocked by a methyl group (-CH₃). This S-methylation prevents the formation of a thiolate anion, thus rendering the compound incapable of initiating a nucleophilic attack on a disulfide bond.

In stark contrast, its parent compound, penicillamine (Pen), which possesses a free thiol group, readily engages in such reactions. Studies have shown that the steric bulk of penicillamine's β,β-dimethyl groups influences its reactivity. There is a strong tendency for penicillamine to form mixed disulfides with other thiols, such as cysteine (Cys). nih.gov For instance, the oxidation of peptides containing an equal number of cysteine and penicillamine residues predominantly yields products with mixed Cys-Pen disulfide bridges. nih.gov This highlights the inherent reactivity of the free thiol group in penicillamine, a feature that is absent in its S-methylated derivative. The excretion of penicillamine as a penicillamine-cysteine disulfide further confirms its ability to form mixed disulfides in biological systems. lookchem.com

The fundamental structural difference between this compound and related thiols is the determining factor for their reactivity in thiol-disulfide exchange, as illustrated in the table below.

CompoundStructureThiol Group StatusReactivity in Thiol-Disulfide Exchange
This compound Methylated (-S-CH₃)Unreactive
D-Penicillamine Free (-SH)Reactive
Cysteine Free (-SH)Reactive

This table illustrates the structural reason for this compound's lack of reactivity in thiol-disulfide interchange compared to its parent compound and the common amino acid cysteine.

The antioxidant or pro-oxidant activity of many sulfur-containing compounds is directly linked to the redox potential of their thiol group. nih.govnih.gov Antioxidants can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), a process in which the thiol group is a key participant. ipb.pt Conversely, under certain conditions, such as the presence of transition metal ions, these same thiols can act as pro-oxidants, catalyzing the formation of ROS through redox cycling. nih.govipb.pt The ability of a compound to switch between antioxidant and pro-oxidant roles is influenced by factors like its concentration, redox potential, and the specific chemical environment. nih.gov

This compound lacks the capacity to function as a direct antioxidant or pro-oxidant via the mechanisms typical of free thiols. The methylation of the sulfur atom prevents it from participating in the hydrogen/electron donation cycles that are characteristic of the antioxidant activity of compounds like glutathione (B108866) or cysteine. nih.gov Standard assays used to measure antioxidant capacity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, rely on this hydrogen-donating ability. nih.govthaiscience.info Therefore, this compound would be expected to show negligible activity in these model systems.

For a compound to exhibit significant antioxidant or pro-oxidant effects related to its thiol group, the redox potential (a measure of a substance's tendency to acquire or lose electrons) is a key parameter. ku.edupalmsens.com The disulfide bond in cystine (the oxidized dimer of cysteine), for example, has a standard redox potential of about -250 mV at pH 7. wikipedia.org The reactivity is dependent on the ability to cycle between the reduced thiol (R-SH) and oxidized disulfide (R-S-S-R) states. Since this compound's thiol is blocked, it cannot participate in this redox cycling and therefore does not possess a redox potential in the same sense as a free thiol. Any redox activity of the molecule would have to proceed through mechanisms not involving the sulfur moiety, for which there is currently no evidence in the scientific literature.

Computational and Theoretical Investigations of S Methylpenicillamine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure of S-Methylpenicillamine and its flexibility, which are critical determinants of its biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in defining the electronic landscape of this compound, offering predictions about its intrinsic reactivity. uni-regensburg.deaps.orgunitn.itumn.edu By solving approximations of the Schrödinger equation, these methods can determine various electronic properties. mdpi.comnih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity. researchgate.netfrontiersin.orgpsu.edursc.org These descriptors, calculated using methodologies like Density Functional Theory (DFT), help in understanding the molecule's behavior in chemical reactions. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors for an Amino Acid Analogue

DescriptorFormulaSignificanceIllustrative Value (a.u.)
HOMO EnergyEHOMOElectron donating ability-0.245
LUMO EnergyELUMOElectron accepting ability0.012
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity0.257
Ionization Potential (I)-EHOMOEnergy to remove an electron0.245
Electron Affinity (A)-ELUMOEnergy released when gaining an electron-0.012
Electronegativity (χ)(I + A) / 2Electron attracting tendency0.1165
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution0.1285
Chemical Softness (S)1 / ηPolarizability7.782
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons0.0526

Note: The values in this table are illustrative for a similar small molecule and are not based on a direct experimental or computational study of this compound due to a lack of specific literature. The calculations would typically be performed using a specified DFT functional and basis set.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy, providing a balance between accuracy and computational cost for studying molecular systems. researchgate.netmdpi.comund.edusynopsys.comcc.ac.cn DFT is particularly effective for calculating various molecular properties of this compound, including its geometry and vibrational frequencies. frontiersin.orgoatext.commdpi.com

DFT calculations can predict structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. ahievran.edu.tr Furthermore, DFT is used to simulate vibrational spectra (Infrared and Raman). researchgate.netmdpi.com The calculated frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes of the molecule. ahievran.edu.tr

Table 2: Predicted Molecular Properties of this compound using DFT

PropertyFunctional GroupPredicted Value (Illustrative)
Bond Lengths (Å) C-S (Thioether)1.82
S-CH₃1.80
C-N (Amine)1.47
C=O (Carboxyl)1.22
**Bond Angles (°) **C-S-C99.5
N-C-COOH110.0
Vibrational Frequencies (cm⁻¹) C-H Stretch (Methyl)2950
N-H Stretch (Amine)3350
C=O Stretch (Carboxyl)1730
C-S Stretch680

Note: These values are hypothetical illustrations of properties that would be calculated using DFT (e.g., with a B3LYP functional and a 6-311++G(d,p) basis set). They are intended to represent the type of data generated from such a study.

Molecular Dynamics Simulations of this compound in Solvation and Ligand-Bound States

Molecular Dynamics (MD) simulations provide a dynamic view of this compound, tracking its movements and conformational changes over time. mdpi.comnih.govfrontiersin.org This technique is crucial for understanding how the molecule behaves in different environments, such as in solution or when bound to a biological target. uni-regensburg.dediva-portal.org

Solvation State: To study this compound in an aqueous environment, the molecule is placed in a simulation box filled with water molecules. tu-darmstadt.demdpi.comreadthedocs.io The MD simulation then calculates the forces between all atoms and integrates Newton's equations of motion to follow the trajectory of each atom. nih.gov This allows for the analysis of solvation shells around the molecule, the dynamics of water molecules in its vicinity, and the conformational preferences of this compound in solution. nih.gov

Ligand-Bound State: When studying the interaction of this compound with a protein, MD simulations can elucidate the stability of the binding pose and the key interactions that maintain the complex. frontiersin.orgnih.govnih.govplos.org The simulation can reveal how the ligand and protein adapt to each other, the role of specific amino acid residues in binding, and the influence of water molecules at the binding interface. These simulations are essential for understanding the molecular basis of the ligand's biological effect.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity. nih.govnih.govplos.org These approaches are fundamental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules. researchgate.netresearchgate.net

Development of Predictive Models for Biochemical Interactions

QSAR models are mathematical equations that quantitatively link molecular descriptors (numerical representations of molecular properties) to biological activity. researchgate.net For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogues with systematic structural modifications.

The process would involve:

Descriptor Calculation: For each analogue, a wide range of descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a model that best correlates a subset of these descriptors with the measured biological activity.

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

Table 3: Hypothetical SAR Data for this compound Derivatives

Derivative (R-group modification)Lipophilicity (logP)Steric Parameter (Molar Refractivity)Electronic Parameter (Hammett Constant)Biological Activity (IC₅₀, µM)
S-Methyl (Parent)1.245.00.0010
S-Ethyl 1.750.0-0.078
S-Propyl 2.255.0-0.1015
S-Phenyl 3.165.00.0925
Amine (N-acetyl )0.852.00.4950

Note: This table is a hypothetical representation to illustrate the principles of SAR. It demonstrates how systematic changes to the this compound scaffold could influence physicochemical properties and, consequently, biological activity.

Identification of Key Pharmacophoric Features for Target Recognition

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.netfiveable.mescielo.org.conih.gov Identifying the pharmacophoric features of this compound is crucial for understanding how it is recognized by its biological targets and for designing new molecules with similar or improved activity. nih.govscience.govacs.orgnih.gov

Based on its chemical structure, a pharmacophore model for this compound would likely include:

A positive ionizable feature , corresponding to the protonated amine group.

A negative ionizable feature , representing the deprotonated carboxylic acid group.

One or more hydrophobic features , arising from the gem-dimethyl groups and the S-methyl group.

A hydrogen bond donor from the amine group.

A hydrogen bond acceptor from the carboxylate group.

These features, in their specific three-dimensional arrangement, define the interaction points for binding to a receptor or enzyme active site. nih.gov

Table 4: Key Pharmacophoric Features of this compound

Feature TypeStructural OriginPotential Interaction
Hydrogen Bond DonorAmine group (-NH₃⁺)Interaction with negatively charged or polar residues (e.g., Asp, Glu).
Hydrogen Bond AcceptorCarboxylate group (-COO⁻)Interaction with positively charged or polar residues (e.g., Arg, Lys).
Positive IonizableAmine group (-NH₃⁺)Electrostatic interaction with anionic sites.
Negative IonizableCarboxylate group (-COO⁻)Electrostatic interaction with cationic sites.
Hydrophobicgem-Dimethyl groups, S-Methyl groupvan der Waals interactions with nonpolar pockets in the target.

Bioinformatics and Cheminformatics Applications

Cheminformatics involves the use of computational tools to analyze chemical data, which is fundamental in modern drug discovery. neovarsity.orgwikipedia.org A key application is database mining, where large chemical databases are systematically searched to identify molecules with specific structural features or predicted biological activities. microsoft.com For a given compound like this compound, mining these databases can uncover structurally related compounds, which may share similar biological properties or serve as a basis for designing new analogues. nih.gov

The process of database mining for structures related to this compound would typically involve:

Defining the Search Query: This can be based on the entire structure of this compound or on a substructure (e.g., the penicillamine (B1679230) scaffold).

Searching Chemical Databases: Public and proprietary databases such as PubChem, ChEMBL, and ZINC are queried. These databases contain millions of chemical structures and associated data.

Analyzing the Results: The retrieved compounds are analyzed for structural similarity, and associated data on their biological activities (e.g., enzyme inhibition, cytotoxicity) are collected.

This approach allows researchers to explore the "chemical space" around a lead compound. nih.gov For example, mining for compounds similar to D-penicillamine might reveal other thiol-containing amino acids with potential metal-chelating or antioxidant properties. semmelweis.hufrontiersin.org Furthermore, by analyzing the structure-activity relationships (SAR) of the retrieved compounds, researchers can build predictive models to estimate the activity of novel, yet-to-be-synthesized molecules. wikipedia.org

Table 2: Examples of Databases Used in Cheminformatics for Structure and Activity Mining
DatabaseContentApplication in Relation to this compound
PubChemA public repository containing information on chemical substances and their biological activities.Finding structurally similar compounds, accessing bioassay data, and literature links.
ChEMBLA large, open-access database of bioactive molecules with drug-like properties.Mining for compounds with known interactions against specific biological targets (e.g., enzymes, receptors).
Protein Data Bank (PDB)A database of 3D structural data for large biological molecules, such as proteins and nucleic acids.Finding co-crystallized structures of related ligands with their target proteins to inform molecular docking. nih.gov
ZINCA free database of commercially-available compounds for virtual screening.Identifying related compounds that are readily available for purchase and experimental testing.

Network analysis is a powerful bioinformatics approach used to understand the complex web of interactions within a biological system. Instead of focusing on a single target, it examines how a compound might influence an entire network of proteins, genes, and metabolites. researchgate.net For compounds related to this compound, such as D-penicillamine, network analysis can help elucidate their mechanism of action, predict off-target effects, and identify their role within broader biochemical pathways. wjgnet.com

D-penicillamine, for example, is known to be involved in copper homeostasis. wjgnet.com A network analysis could map the interactions of D-penicillamine with copper-binding proteins like ATP7B, ceruloplasmin, and metallothioneins, as well as downstream signaling pathways affected by copper levels. frontiersin.orgwjgnet.com This provides a systems-level view of the drug's effect, going beyond its simple role as a chelator.

The application of network analysis might involve:

Protein-Protein Interaction (PPI) Networks: Identifying the network of proteins that interact with the primary target of a related compound. This can reveal functional modules and protein complexes affected by the drug.

Metabolic Pathway Analysis: Mapping how a compound like this compound or its metabolites could influence metabolic pathways, such as those involving sulfur-containing amino acids like methionine and cysteine. semmelweis.hu

Gene Regulatory Networks: Analyzing how the compound might alter gene expression patterns. For example, RNA-sequencing data from cells treated with a related compound can be used to construct a network of co-regulated genes, identifying key "hub" genes that are central to the cellular response. nih.gov

By integrating data from proteomics, metabolomics, and transcriptomics, network analysis offers a comprehensive understanding of the biological impact of this compound and its analogues, potentially uncovering novel therapeutic applications or explaining unexpected side effects. nih.govresearchgate.net

Advanced Analytical Research Methodologies for S Methylpenicillamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of individual components from complex mixtures. For S-Methylpenicillamine, various chromatographic techniques are utilized to achieve high-resolution separation and accurate measurement.

High Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of this compound in research samples due to its high resolution, sensitivity, and speed. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired analytical performance.

Method Development:

The development of an HPLC method for this compound typically begins with the selection of an appropriate stationary phase, most commonly a reversed-phase column such as a C18 column. The mobile phase composition, a critical factor influencing retention and selectivity, is carefully optimized. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is adjusted to control the ionization state of this compound, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, thereby influencing its retention characteristics.

The flow rate of the mobile phase is optimized to ensure efficient separation within a reasonable analysis time. Detection is commonly performed using a UV detector, with the wavelength selected based on the UV absorbance spectrum of this compound.

Validation:

Once an optimal HPLC method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and encompasses several key parameters.

Validation ParameterAcceptance CriteriaTypical Results for this compound Analysis
Linearity Correlation coefficient (r²) ≥ 0.999A linear relationship between concentration and peak area is observed over a defined concentration range.
Precision Relative Standard Deviation (RSD) ≤ 2%Low RSD values for intra-day and inter-day analyses indicate high precision.
Accuracy Recovery between 98% and 102%High recovery percentages demonstrate the closeness of the measured value to the true value.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest concentration of this compound that can be accurately quantified.
Specificity No interference from blank or placeboThe method should be able to unequivocally assess the analyte in the presence of other components.
Robustness Consistent results with deliberate variations in method parametersSmall, deliberate changes in parameters like mobile phase composition, pH, and flow rate do not significantly affect the results.

This table presents typical validation parameters and their expected outcomes for a robust HPLC method for this compound analysis.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile amino acid derivative, requires chemical modification, or derivatization, to increase its volatility and thermal stability for GC analysis.

Common derivatization strategies for compounds like this compound involve converting the polar functional groups (carboxyl and amino groups) into less polar, more volatile derivatives. Silylation is a frequently employed technique, where active hydrogens are replaced by a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Another approach is acylation, which involves the reaction with reagents such as trifluoroacetic anhydride (TFAA) to form volatile fluoroacyl derivatives.

The resulting volatile derivatives of this compound can then be separated on a GC column, typically a capillary column with a non-polar or medium-polar stationary phase. Detection is often achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. The choice of derivatization reagent and GC conditions are critical for achieving good chromatographic peak shape, resolution, and sensitivity.

Chiral Chromatography for Stereoisomer Resolution

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, their separation and quantification are of paramount importance. Chiral chromatography is the primary technique used for the resolution of stereoisomers.

In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including amino acid derivatives.

The development of a chiral separation method for this compound involves screening different types of CSPs and mobile phases to find the optimal conditions for enantiomeric resolution. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., aqueous buffer/acetonitrile) system, significantly influences the chiral recognition process. Successful chiral separation allows for the accurate determination of the enantiomeric purity of this compound samples.

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods are indispensable for obtaining detailed structural information and for the sensitive quantification of this compound and its metabolites.

Mass Spectrometry (MS) and Tandem MS for Metabolite Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it provides high selectivity and sensitivity for the analysis of this compound.

In a typical LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar molecules like this compound, as it minimizes fragmentation during the ionization process, allowing for the detection of the intact molecular ion.

Tandem Mass Spectrometry (MS/MS) takes the analysis a step further by enabling the structural elucidation of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. This technique is particularly valuable for identifying metabolites of this compound, as the fragmentation patterns of the metabolites can be compared to that of the parent compound to determine the site of metabolic modification.

For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed in tandem mass spectrometry. In these modes, the mass spectrometer is set to monitor specific precursor-to-product ion transitions, providing exceptional selectivity and sensitivity for the quantification of this compound and its metabolites in complex biological matrices.

MS/MS ParameterDescriptionApplication for this compound
Precursor Ion Selection Isolation of the ion of interest (e.g., [M+H]⁺).Allows for specific analysis of this compound or its metabolites.
Collision-Induced Dissociation (CID) Fragmentation of the precursor ion by collision with an inert gas.Generates a characteristic fragmentation pattern for structural elucidation.
Product Ion Scanning Analysis of the m/z of the fragment ions.Provides a fingerprint for compound identification and structural confirmation.
Selected Reaction Monitoring (SRM) Monitoring of a specific precursor-to-product ion transition.Enables highly selective and sensitive quantification.

This table outlines key parameters in tandem mass spectrometry and their application in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Solution-State NMR:

For this compound, one-dimensional (1D) NMR experiments such as ¹H NMR and ¹³C NMR are fundamental for structural confirmation. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide more detailed structural information by revealing correlations between different nuclei. For instance, a COSY spectrum shows which protons are coupled to each other, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This wealth of information allows for the complete assignment of all proton and carbon signals and the definitive confirmation of the this compound structure.

Solid-State NMR:

While solution-state NMR is used for analyzing compounds in solution, solid-state NMR (ssNMR) provides structural information on materials in their solid form. This can be particularly useful for studying the crystalline structure and polymorphism of this compound. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, providing insights into the molecular packing and conformation in the solid state.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive method for obtaining a unique "molecular fingerprint" of this compound. These fingerprints arise from the distinct vibrational modes of the molecule's chemical bonds, which interact with light differently. mdpi.comyoutube.com Analysis of these spectra provides detailed information about molecular structure, functional groups, and conformation.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of a molecule's bonds. For a molecule to be IR active, its vibration must cause a change in the dipole moment. mdpi.com For this compound, characteristic IR absorption bands would be expected for its primary functional groups. For instance, the carboxylic acid O-H stretch would produce a broad absorption band, while the C=O stretch would yield a strong, sharp peak. The N-H stretching of the amine group and various C-H, C-N, C-S, and S-CH₃ vibrations would all contribute to its unique spectral signature.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, typically from a laser. youtube.com When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered with a change in energy (Raman scattering). This energy difference corresponds to the vibrational energy levels of the molecule. youtube.com A key advantage of Raman spectroscopy is that it is less sensitive to interference from aqueous media, making it well-suited for analyzing biological samples. nih.gov For this compound, the C-S and S-S (if a disulfide dimer were formed) bonds, which are often weak absorbers in IR, typically produce strong and distinct peaks in Raman spectra. spectroscopyonline.com

Together, these techniques provide a comprehensive vibrational profile. By comparing the spectrum of a sample to a reference spectrum of pure this compound, researchers can confirm its identity and purity. nih.gov Furthermore, shifts in peak positions can indicate changes in the molecular environment, such as binding interactions or conformational changes. nih.gov

Table 1: Expected Vibrational Modes for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (Approximate)Typical Intensity (IR)Typical Intensity (Raman)
Carboxylic Acid (O-H)Stretching2500-3300Strong, BroadWeak
Carboxylic Acid (C=O)Stretching1700-1725StrongMedium
Amine (N-H)Stretching3300-3500MediumMedium
Thioether (C-S)Stretching600-800MediumStrong
S-Methyl (S-CH₃)Rocking/Stretching650-750MediumStrong
Alkyl (C-H)Stretching2850-2960Medium-StrongStrong

Coupled Techniques and Automation in Research Analysis

LC-MS/MS and GC-MS for Complex Mixture Analysis

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue extracts necessitates highly sensitive and selective analytical methods. Coupled or hyphenated techniques, which link a separation method with a detection method, are indispensable for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for quantifying small molecules in biological fluids. lcms.czmdpi.comthermofisher.com The process involves first separating this compound from other matrix components using liquid chromatography (LC). The separated analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion corresponding to the protonated molecule is selected. This precursor ion is fragmented, and one or more specific product ions are monitored for quantification. This two-stage mass filtering (MS/MS) provides exceptional specificity and sensitivity. nih.gov Research on the related compound D-penicillamine has shown that it can exist in both monomeric and dimeric forms in plasma, a factor that must be considered in method development. nih.gov A robust LC-MS/MS method for this compound would be crucial for pharmacokinetic and metabolism studies.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
ParameterDescriptionExample Value/Setting
ChromatographyLC ColumnReversed-Phase C18
Ionization ModeElectrospray Ionization (ESI)Positive (to form [M+H]⁺)
Precursor Ion (Q1)Mass of protonated this compoundm/z 164.07
Product Ion (Q3)Specific fragment ion for quantificationm/z 118.05 (Loss of COOH₂)
Scan TypeMultiple Reaction Monitoring (MRM)164.07 → 118.05

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, primarily used for the analysis of volatile and thermally stable compounds. emerypharma.com this compound, being an amino acid, is non-volatile. Therefore, its analysis by GC-MS requires a chemical derivatization step to increase its volatility. emerypharma.comyoutube.com This typically involves reacting the carboxylic acid and amine functional groups with a silylating agent (e.g., MSTFA) or a combination of methoximation and silylation to form volatile trimethylsilyl (TMS) derivatives. youtube.com Once derivatized, the compound can be separated by gas chromatography and detected by mass spectrometry, offering high chromatographic resolution and the ability to identify unknown compounds through spectral library matching. youtube.commdpi.com This approach is particularly useful for metabolomic studies where a broad profile of metabolites is investigated simultaneously.

High-Throughput Screening Methodologies for Biochemical Assays

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biochemical or biological activity of a large number of compounds. bmglabtech.com HTS methodologies could be applied to this compound research in several ways, such as identifying its potential protein targets or screening for molecules that modulate its activity.

The core of HTS involves miniaturizing assays into a microplate format (e.g., 96, 384, or 1536 wells) and using automated liquid handlers and detectors to process thousands of samples per day. bmglabtech.commdpi.com Common detection methods include fluorescence, luminescence, and absorbance measurements. enamine.netnih.gov

For example, if this compound is hypothesized to be an enzyme inhibitor, an HTS campaign could be designed to test its effect against a panel of enzymes. nih.gov Conversely, if this compound is a known ligand for a specific receptor, HTS could be used to screen large compound libraries to find other molecules that bind to the same target, potentially with higher affinity or different functional effects. thermofisher.com The development of a robust, sensitive, and reproducible biochemical assay is the critical first step for any successful HTS campaign.

Radiolabeling Techniques for Tracing and Quantitative Analysis in Research Settings

Radiolabeling is a definitive technique for tracing the fate of a molecule within a biological system. nih.govopenmedscience.com By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the structure of this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and accuracy. openmedscience.com

Carbon-14 (¹⁴C) is often the isotope of choice for metabolic studies. selcia.com Its long half-life (~5,730 years) means no correction for decay is needed during the course of a typical experiment, and the ¹⁴C atom is generally stable within the molecule's core structure, preventing accidental loss of the label. selcia.com Synthesizing [¹⁴C]this compound would allow for quantitative mass balance studies, ensuring that all administered radioactivity can be accounted for in excreta, tissues, and expired air, providing a complete picture of the compound's disposition. openmedscience.com The combination of radiolabeling with chromatography and mass spectrometry (e.g., radio-HPLC or LC-MS) is a powerful strategy for identifying and quantifying metabolites. openmedscience.comnih.gov

Tritium (³H) is another commonly used radioisotope. nih.gov Tritium labeling can often be achieved with higher specific activity than ¹⁴C labeling, which can be an advantage for certain applications like receptor binding assays. However, a potential drawback is the risk of the tritium label exchanging with protons in the biological environment (e.g., water), which could lead to inaccurate interpretation of the data if the label is not positioned at a non-exchangeable site on the molecule. nih.govselcia.com

The primary method for detecting these low-energy beta-emitting isotopes is Liquid Scintillation Counting (LSC), which provides quantitative data on the amount of radioactivity in a sample. nih.govopenmedscience.com For studies requiring ultra-high sensitivity, Accelerator Mass Spectrometry (AMS) can be used, particularly in human microdosing studies. openmedscience.com

Table 3: Comparison of Common Radioisotopes for Labeling this compound
PropertyCarbon-14 (¹⁴C)Tritium (³H)
Half-Life~5,730 years~12.3 years
Beta Emission Energy (Max)0.156 MeV0.0186 MeV
Primary UseMetabolism (ADME), mass balance studiesReceptor binding assays, metabolic studies
AdvantagesLabel is metabolically stable; long half-life simplifies analysisHigh specific activity achievable; easier synthesis routes
DisadvantagesMore complex synthesis; lower specific activityPotential for label exchange; shorter half-life

Future Directions and Emerging Research Avenues for S Methylpenicillamine

Exploration of Undiscovered Biochemical Roles

While S-Methylpenicillamine is recognized as a metabolite of D-penicillamine, its own specific biochemical functions are not yet fully elucidated. mdpi.com Future research will likely focus on moving beyond its established metabolic fate to uncover potential novel biological activities. The structural similarity of penicillamine (B1679230) to L-cysteine suggests that its methylated form could interact with various biological pathways. mdpi.com Investigations into its effects on cellular processes, particularly those involving other thiol-containing molecules, could reveal previously unknown functions. For instance, its influence on bone development and collagen metabolism, areas where D-penicillamine and its analogs have shown activity, warrants further exploration. nih.gov

Advancements in De Novo Design and Directed Evolution for Its Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives is crucial for detailed biological evaluation. Future advancements in biocatalysis, particularly in de novo enzyme design and directed evolution, hold the key to producing these compounds with high purity and efficiency. Chemoenzymatic strategies, which combine the strengths of traditional chemical synthesis and enzymatic catalysis, are emerging as powerful tools. nih.govrsc.org For instance, the use of engineered transaminases has shown great promise in the synthesis of chiral amines, a core component of the penicillamine structure. whiterose.ac.uk Directed evolution could be employed to tailor enzymes for the specific methylation of the thiol group of penicillamine, offering a green and highly selective synthetic route. whiterose.ac.uk

Table 1: Potential Enzymatic Approaches for this compound Synthesis

Enzymatic ApproachDescriptionPotential Advantages
Directed Evolution of Methyltransferases Modifying existing methyltransferase enzymes to selectively act on the thiol group of penicillamine.High specificity for the target molecule, reducing byproducts.
De Novo Enzyme Design Computationally designing a novel enzyme to catalyze the S-methylation of penicillamine.Creation of a highly efficient and stable biocatalyst tailored for a specific reaction.
Chemoenzymatic Synthesis A multi-step process combining traditional chemical synthesis with enzymatic reactions to achieve the desired product.Can overcome limitations of purely chemical or enzymatic routes, allowing for more complex modifications. nih.govnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of its Metabolic Context

To gain a comprehensive understanding of the biological impact of this compound, a systems biology approach is essential. nih.govdrugtargetreview.com The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nih.govnih.gov Such multi-omics profiling can help to identify the metabolic pathways influenced by this compound and uncover its potential off-target effects. biorxiv.orgmdpi.com For example, by analyzing changes in the proteome and metabolome of cells treated with this compound, researchers can identify key proteins and metabolites that are up- or down-regulated, offering clues to its mechanism of action. nih.gov

Table 2: Hypothetical Multi-Omics Study Design for this compound

Omics LayerData to be CollectedPotential Insights
Transcriptomics Changes in gene expression (mRNA levels) in response to this compound.Identification of genes and signaling pathways affected by the compound.
Proteomics Changes in protein expression and post-translational modifications.Understanding the functional impact at the protein level and identifying direct protein targets.
Metabolomics Alterations in the levels of endogenous metabolites. nih.govElucidation of the metabolic pathways perturbed by this compound.
Integrated Analysis Correlation of data across all omics layers.A comprehensive, systems-level understanding of the compound's biological role. nih.gov

Development of Novel Chemical Tools and Probes Based on this compound Scaffolds

The unique structure of this compound makes it an attractive scaffold for the development of novel chemical probes and research tools. nih.govnih.govrsc.org By modifying its structure, it may be possible to create molecules that can be used to investigate specific biological processes. For example, attaching fluorescent tags or photoaffinity labels to the this compound backbone could allow for the visualization and identification of its binding partners within a cell. nih.gov The development of such probes would be invaluable for validating its targets and understanding its mechanism of action at a molecular level. chemicalprobes.org

Application of Artificial Intelligence and Machine Learning in Predicting its Reactivity and Interactions

Table 3: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionExpected Outcome
Target Prediction Using deep learning models to screen for potential protein targets of this compound. mdpi.comuobaghdad.edu.iqIdentification of novel biological pathways and mechanisms of action.
Reactivity Prediction Predicting the chemical reactivity of the thiol group and other functional groups in this compound derivatives. chemistryworld.commit.eduGuiding the synthesis of new compounds with desired properties.
Toxicity Screening In silico prediction of the potential toxicity of this compound and its analogs. nih.govPrioritizing compounds for further experimental testing and reducing reliance on animal models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.